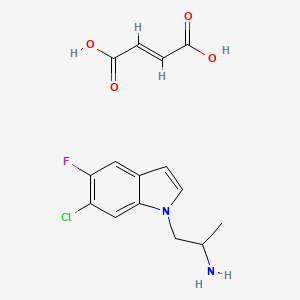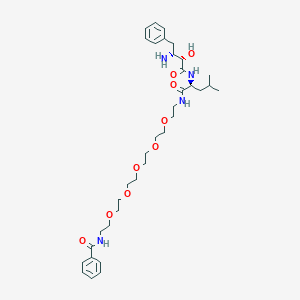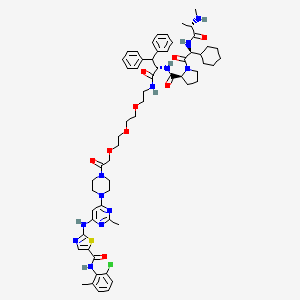![molecular formula C42H77NO2 B15073434 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves several steps. The primary synthetic route includes the reaction of piperidine with octadecadienoic acid derivatives under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the temperature maintained at a controlled level to ensure optimal yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s membrane fusion properties make it valuable in studies involving cell membrane dynamics and lipid bilayer interactions.
Medicine: It is explored for its potential in drug delivery systems, particularly for delivering therapeutic agents across cell membranes.
Wirkmechanismus
The mechanism of action of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, causing destabilization and fusion of the membrane. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine can be compared with other cationic lipids such as:
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP): Unlike DOTAP, which is commonly used in gene delivery, this compound offers enhanced membrane fusion properties.
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): While DOTMA is effective in transfection, this compound provides better stability and efficiency in certain applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C42H77NO2 |
|---|---|
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine |
InChI |
InChI=1S/C42H77NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-44-42(36-38-43(3)39-37-42)45-41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3/b14-12-,15-13-,20-18-,21-19- |
InChI-Schlüssel |
KURBRAZBXURPCJ-QYCRHRGJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC1(CCN(CC1)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCOC1(CCN(CC1)C)OCCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


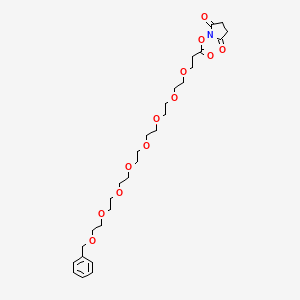
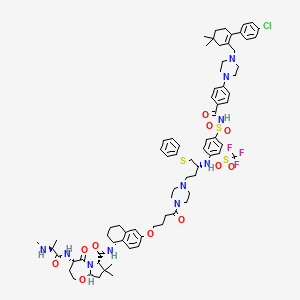
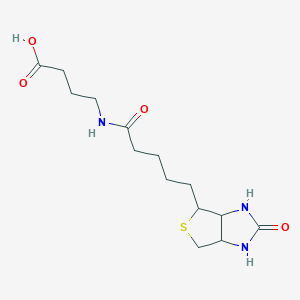
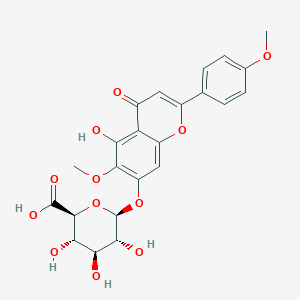
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
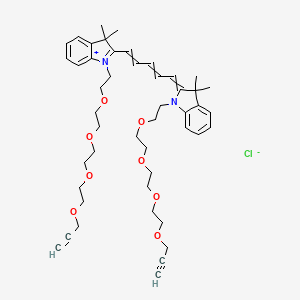
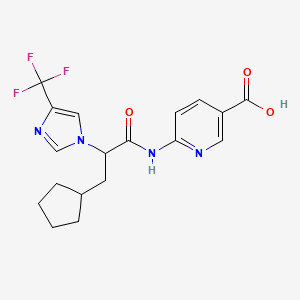
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)

